Charge Carrier Mobility: Ph-BTBT-10 vs. Parent
The derivative 2-decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10), which incorporates the 7-phenyl-1-benzothiophene core, exhibits an ultra-high field-effect hole mobility (μmax) of 14.7 cm²/Vs in optimized thin-film transistors [1]. This value is comparable to oxide semiconductors like IGZO and stands in stark contrast to the negligible or unmeasurable mobility of the parent benzothiophene core without this specific 7-phenyl substitution .
| Evidence Dimension | Field-Effect Hole Mobility (μFET) |
|---|---|
| Target Compound Data | 14.7 cm²/Vs (μmax) for Ph-BTBT-10 derivative [1] |
| Comparator Or Baseline | Parent benzo[b]thiophene (C8H6S) |
| Quantified Difference | Qualitatively: from non-functional insulator to high-performance p-type semiconductor. |
| Conditions | Top-contact, bottom-gate OFET; vacuum-deposited film; ODTS-treated Si/SiO2 substrate; thermal annealing at 120 °C. |
Why This Matters
This data directly informs procurement for organic electronics research; the 7-phenyl substitution is a critical determinant for achieving transistor-grade mobility, a property absent in the simpler scaffold.
- [1] Iino, H.; Usui, T.; Hanna, J. Liquid crystals for organic thin-film transistors. Nat. Commun. 2015, 6, 6828. View Source
